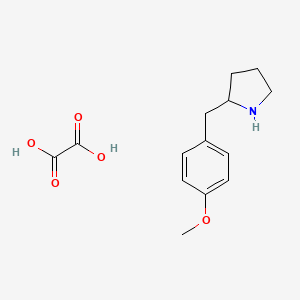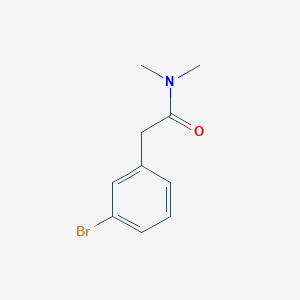
(2-Bromopyridin-4-YL)(4-methylpiperazin-1-YL)methanone
Übersicht
Beschreibung
(2-Bromopyridin-4-YL)(4-methylpiperazin-1-YL)methanone is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a bromopyridine moiety and a methylpiperazine group, which are linked through a methanone bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromopyridin-4-YL)(4-methylpiperazin-1-YL)methanone typically involves the reaction of 2-bromopyridine with 4-methylpiperazine in the presence of a suitable coupling agent. One common method involves the use of thionyl chloride (SOCl2) to activate the carboxylic acid group of 2-bromopyridine, followed by reaction with 4-methylpiperazine to form the desired product . The reaction is usually carried out under anhydrous conditions and may require a catalyst such as dimethylformamide (DMF) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Bromopyridin-4-YL)(4-methylpiperazin-1-YL)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides .
Wissenschaftliche Forschungsanwendungen
(2-Bromopyridin-4-YL)(4-methylpiperazin-1-YL)methanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent with anti-inflammatory and analgesic properties.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Chemical Biology: Researchers use this compound to study its interactions with biological macromolecules and its potential as a chemical probe.
Industrial Applications: It is explored for its use in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of (2-Bromopyridin-4-YL)(4-methylpiperazin-1-YL)methanone involves its interaction with specific molecular targets in the body. It is believed to exert its effects by modulating the activity of certain enzymes and receptors involved in inflammatory and pain pathways . The compound may inhibit the production of pro-inflammatory cytokines and reduce the activity of enzymes like myeloperoxidase, thereby alleviating inflammation and pain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Bromopyridin-2-yl)(4-methylpiperazin-1-yl)methanone: This compound has a similar structure but with the bromine atom at a different position on the pyridine ring.
(4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: Another piperazine derivative with a different aromatic moiety.
Uniqueness
(2-Bromopyridin-4-YL)(4-methylpiperazin-1-YL)methanone is unique due to its specific substitution pattern and the presence of both a bromopyridine and a methylpiperazine group. This unique structure contributes to its distinct chemical reactivity and potential biological activity .
Eigenschaften
IUPAC Name |
(2-bromopyridin-4-yl)-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O/c1-14-4-6-15(7-5-14)11(16)9-2-3-13-10(12)8-9/h2-3,8H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHUAWACUXFMGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=NC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride](/img/structure/B3087778.png)





![methyl[1-(pyrimidin-4-yl)ethyl]amine](/img/structure/B3087819.png)





![2-[(4-Methylphenyl)sulfonyl]quinoxaline](/img/structure/B3087852.png)
